molecular formula C15H12N4O B6036202 N'-(1H-indol-3-ylmethylene)nicotinohydrazide

N'-(1H-indol-3-ylmethylene)nicotinohydrazide

Cat. No.: B6036202
M. Wt: 264.28 g/mol
InChI Key: UPFKJSSRICOBRM-VCHYOVAHSA-N
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Description

N'-(1H-Indol-3-ylmethylene)nicotinohydrazide is a nicotinohydrazide-based hydrazone compound supplied for research purposes. This chemical is part of a class of hydrazide-hydrazone derivatives that have attracted significant attention in medicinal chemistry due to their wide-ranging pharmacological properties . Hydrazone derivatives are investigated as potential antitumor, antineoplastic, antiviral, and anti-inflammatory agents . Specifically, transition metal complexes derived from related nicotinohydrazone ligands have demonstrated marked in vitro cytotoxicity against various human cancer cell lines, including lung (A549), gastric (BGC823), and esophageal (Eca109) cancers, by promoting tumor cell apoptosis in a concentration-dependent manner . The molecular structure of closely related indole-isonicotinohydrazide compounds has been confirmed by single-crystal X-ray diffraction, typically assuming an E configuration about the C=N double bond . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is suitable for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(11-4-3-7-16-8-11)19-18-10-12-9-17-14-6-2-1-5-13(12)14/h1-10,17H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFKJSSRICOBRM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Elucidation of N 1h Indol 3 Ylmethylene Nicotinohydrazide

Chemical Synthesis Pathways and Reaction Optimization

The synthesis of N'-(1H-indol-3-ylmethylene)nicotinohydrazide, a Schiff base, is typically achieved through the condensation reaction between an indole (B1671886) aldehyde and a nicotinohydrazide derivative. Various methodologies have been developed to optimize this reaction, focusing on improving yield, reducing reaction time, and minimizing environmental impact.

Conventional and Advanced Synthetic Approaches

Conventional Synthesis The most common conventional method for synthesizing this class of compounds involves the condensation of Indole-3-carboxaldehyde (B46971) with nicotinohydrazide. A typical procedure involves dissolving equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695), and refluxing the mixture for several hours. The product precipitates upon cooling and can then be purified by recrystallization. For the closely related isomer, N′-[(E)-3-Indol-3-ylmethylene]isonicotinohydrazide, a similar method involves dissolving isonicotinylhydrazine and 3-indolylformaldehyde in ethanol and refluxing the mixture for 1.5 hours nih.gov. This straightforward approach is widely used but can be time-consuming and energy-intensive.

Advanced Synthetic Approaches To overcome the limitations of conventional heating, advanced synthetic techniques such as microwave irradiation and ultrasound assistance have been employed.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reactants, leading to a significant reduction in reaction times and often an increase in product yields. For various indole and isoniazid derivatives, microwave irradiation has been shown to reduce reaction times from 24 hours under conventional heating to just 5-6 minutes, with yields increasing from as low as 25% to over 90%. This method is valued for its efficiency, uniform heating, and ability to drive reactions to completion quickly.

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, provides an alternative advanced approach. The formation of hydrazones can be significantly accelerated under ultrasonic irradiation, with some reactions completing in minutes compared to hours required for conventional methods. Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.

MethodTypical ConditionsAdvantagesDisadvantages
Conventional RefluxEthanol, 1.5-24 hours heatingSimple setup, well-establishedLong reaction times, high energy consumption
Microwave-AssistedSolvent-free or in polar solvents, 5-10 minutesDrastically reduced reaction time, high yieldsRequires specialized microwave reactor
Ultrasound-AssistedVarious solvents (e.g., water-glycerol), 5-20 minutesShort reaction times, energy efficientRequires ultrasonic equipment

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been approached using several green principles.

Use of Greener Solvents: Efforts have been made to replace volatile organic solvents with more environmentally benign alternatives. Water, ethanol, and polyethylene glycol (PEG) have been explored as reaction media. PEG, in particular, is noted for being non-toxic, inexpensive, and recyclable. Syntheses performed in aqueous PEG solutions can proceed efficiently at room temperature, avoiding the need for heating.

Energy Efficiency: Both microwave and ultrasound-assisted syntheses are considered green technologies because their high efficiency leads to significant energy savings compared to prolonged conventional heating.

Atom Economy: The condensation reaction to form the hydrazone is inherently atom-economical, as the only byproduct is water. This aligns with the core principles of green chemistry, which favor reactions that incorporate the maximum amount of starting material into the final product.

Catalysis: The use of catalysts can enhance reaction efficiency. While some syntheses proceed without a catalyst, others employ small amounts of acid or base. Organocatalysis, using small organic molecules like L-proline, has also emerged as a green alternative to metal-based catalysts for related reactions.

Spectroscopic and Crystallographic Techniques for Structural Confirmation

The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity (e.g., ¹H NMR, ¹³C NMR)

While specific, detailed experimental NMR spectra for this compound are not widely published, the expected signals can be predicted based on its molecular structure. NMR spectroscopy is fundamental for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key signals would include those for the indole N-H proton (typically a broad singlet at a high chemical shift, >10 ppm), the amide N-H proton, and the imine C-H proton (azomethine proton, often >8 ppm). Aromatic protons on the indole and pyridine (B92270) rings would appear in the aromatic region (typically 7-9 ppm), showing characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbon (C=O) of the hydrazide group would appear at a low field (downfield, >160 ppm). The imine carbon (CH=N) and the various sp²-hybridized carbons of the aromatic indole and pyridine rings would also be identifiable in the 110-150 ppm range.

Structural UnitExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Indole N-H> 10 (broad singlet)-
Amide N-H~9-11 (singlet)-
Imine CH=N> 8 (singlet)~140-150
Aromatic C-H (Indole & Pyridine)~7.0-9.0 (multiplets)~110-150
Carbonyl C=O-> 160

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to study its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. The presence of a sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group. The C=N (imine) stretching vibration typically appears around 1600-1630 cm⁻¹. The N-H stretching vibrations for the indole and amide groups are observed as bands in the region of 3100-3400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, reveals information about the conjugated π-electron system of the molecule. This compound is expected to show strong absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the hydrazone linkage.

SpectroscopyWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR~3200-3300N-H stretching (Indole, Amide)
IR~1650C=O stretching (Amide I)
IR~1610C=N stretching (Imine)
UV-Vis~280-350 nmπ→π* and n→π* transitions

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact molecular formula.

For this compound, the molecular formula is C₁₅H₁₂N₄O. HRMS would be used to confirm this composition by providing an experimental mass that matches the calculated monoisotopic mass of 264.101111 Da chemspider.com. This level of precision allows for unambiguous differentiation from other compounds with the same nominal mass. Crystallographic studies on a monohydrate form of the related isonicotinohydrazide isomer have confirmed the molecular formula C₁₅H₁₂N₄O·H₂O, corresponding to a molecular weight of 282.30 Da nih.gov.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Crystals of this compound have been obtained and analyzed as a monohydrate and an ethanol solvate. nih.govresearchgate.net In both observed structures, the molecule adopts an E configuration with respect to the C=N double bond, placing the isonicotinoylhydrazide and the indole moieties on opposite sides of this bond. nih.gov The bond distance for this imine (C=N) linkage is approximately 1.293 (3) Å, which is characteristic of a typical C=N double bond. nih.govresearchgate.net

A significant conformational feature of the molecule is the relative orientation of its two main heterocyclic ring systems. The pyridine and indole rings are not coplanar. In the monohydrate form, the pyridine ring is twisted with respect to the indole ring system, with a dihedral angle of 44.72 (7)°. nih.govresearchgate.net Similarly, the ethanol solvate exhibits a dihedral angle of 43.60 (6)° between the 4-pyridyl and 1H-indole-3-carbaldehyde planes. researchgate.net

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. In the monohydrate, extensive classical hydrogen bonds of the N—H⋯N, N—H⋯O, O—H⋯O, and O—H⋯N types are present. nih.gov Weak C—H⋯O interactions also contribute to the stability of the crystal structure. nih.gov In the ethanol solvate, molecules are linked by weak intermolecular N—H⋯N, O—H⋯O, and N—H⋯O hydrogen bonds, which form a two-dimensional network. researchgate.net

Detailed crystallographic data for the monohydrate and ethanol solvate forms are presented in the tables below.

Crystallographic Data for this compound Monohydrate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₂N₄O·H₂O
Formula Weight (Mᵣ)282.30
Crystal SystemMonoclinic
Space GroupP2₁/c (assumed from context)
a (Å)7.1984 (11)
b (Å)25.327 (4)
c (Å)7.9811 (16)
β (°)104.062 (12)
Volume (V) (ų)1411.5 (4)
Z4
Temperature (K)294
RadiationMo Kα
R-factor (R[F² > 2σ(F²)])0.055
Weighted R-factor (wR(F²))0.161

Crystallographic Data for this compound Ethanol Solvate researchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₂N₄O·C₂H₆O
Formula Weight (Mᵣ)310.35
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not specified
b (Å)Value not specified
c (Å)Value not specified
Volume (V) (ų)1614.1 (4)
ZValue not specified
Temperature (K)294
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F > 2σ(F)])0.034
Weighted R-factor (wR(F))0.101

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. For derivatives of nicotinohydrazide and indole (B1671886), DFT calculations, often using the B3LYP method with basis sets like 6-311G**, are employed to determine optimized molecular structures. mdpi.com These calculations provide precise data on bond lengths and angles, which are often in good agreement with experimental values obtained from X-ray crystallography. mdpi.comnih.gov

The theoretical analysis helps to understand the spatial arrangement of the atoms and the distribution of electrons within the molecule, which are fundamental to its chemical behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov For analogous hydrazone compounds, DFT calculations have been used to determine these energy levels. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov

Below is a table summarizing key quantum chemical parameters derived from HOMO-LUMO analysis for a related hydrazone compound.

ParameterDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the electron-donating capacity of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting capacity of the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govresearchgate.net
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) ω = μ² / 2ηQuantifies the global electrophilic nature of a molecule.

Molecular Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme to identify electron-rich and electron-poor regions. nih.gov

Typically, red and yellow colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with electronegative atoms like oxygen and nitrogen. nih.gov Conversely, blue and green colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and plays a role in drug-receptor binding predictions. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational stability of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.net By simulating the molecule's behavior over a period, MD can reveal stable conformations, flexibility, and the nature of intermolecular interactions, such as hydrogen bonds, that stabilize a ligand-protein complex. researchgate.net For indole-based compounds, MD simulations have been used to validate the stability of docked poses within protein active sites, ensuring that the predicted binding mode is maintained over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By analyzing molecular descriptors (physicochemical properties derived from the molecular structure), QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.orgresearchgate.net

For indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their potential as antioxidants or inhibitors of specific enzymes. semanticscholar.orgnih.gov These models help identify the key structural features that contribute to the desired biological effect, guiding the design of more potent analogues. The reliability of QSAR models is assessed through statistical validation to ensure their predictive power. semanticscholar.org

In Silico Molecular Docking Analysis with Receptor Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. semanticscholar.org

The process involves placing the ligand in the active site of the target protein and calculating a docking score, which represents the binding affinity. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov For hydrazone and indole derivatives, molecular docking studies have been performed against various biological targets, such as enzymes and receptors, to predict their potential therapeutic activity. nih.govresearchgate.net The analysis of the docked pose reveals specific interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, which are critical for binding. semanticscholar.org

The following table provides an example of results from a molecular docking study on a related compound with a target protein.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
Hydrazone DerivativeHIV-1 Protease-6.0ASP25, GLY27Hydrogen Bond
Indole DerivativeNeuraminidase-7.5ARG118, ASP151, GLU119Hydrogen Bond, Hydrophobic

Note: The data in the table are illustrative and based on findings for similar classes of compounds. nih.govsemanticscholar.orgresearchgate.net

Coordination Chemistry and Metal Complexation Studies of N 1h Indol 3 Ylmethylene Nicotinohydrazide

Ligand Binding Sites and Coordination Modes

N'-(1H-indol-3-ylmethylene)nicotinohydrazide is a Schiff base ligand that possesses multiple potential donor atoms, making it an effective chelating agent. The primary binding sites involved in coordination with metal ions are the azomethine nitrogen atom and the carbonyl oxygen atom of the hydrazide moiety.

Studies on the Mn(II), Co(II), Ni(II), and Cu(II) complexes of this ligand indicate that it behaves as a bidentate ligand bohrium.comresearchgate.net. The coordination typically occurs through the nitrogen of the azomethine group (-C=N) and the oxygen of the carbonyl group (-C=O) bohrium.comresearchgate.net. Upon complexation, a five-membered chelate ring is formed, which contributes to the stability of the resulting metal complex.

In analogous hydrazone ligands, such as those derived from 2-benzoylpyridine or furan-2-aldehyde, a common coordination pattern is a monobasic tridentate mode. This involves the deprotonated iminolate oxygen, the azomethine nitrogen, and the pyridine (B92270) ring nitrogen researchgate.netamazonaws.com. This N,N,O-chelation results in the formation of two stable five- and six-membered rings with the metal center amazonaws.comresearchgate.net. While the primary study on this compound establishes bidentate coordination, the potential for tridentate coordination involving the pyridine nitrogen should be considered in different stoichiometric or environmental conditions.

Synthesis and Characterization of Metal(II/III) Complexes

The synthesis of the parent ligand, (Z)-N'-((1H-indol-3-yl)methylene)nicotinohydrazide, is achieved through the condensation reaction of indole-3-carboxaldehyde (B46971) and nicotinic acid hydrazide bohrium.comresearchgate.net. Typically, this reaction is carried out in an ethanolic solution with an acid catalyst, followed by refluxing.

The subsequent synthesis of the metal complexes involves reacting the isolated ligand with the corresponding metal(II) salts (e.g., MnCl₂, CoCl₂, NiCl₂, CuCl₂) in a hot ethanolic medium bohrium.com. The metal complexes are generally formed in a 2:1 ligand-to-metal stoichiometric ratio bohrium.comresearchgate.net. The resulting solid complexes are then isolated, purified, and characterized. Molar conductance measurements of these complexes often indicate their non-electrolytic nature, suggesting that the anions are not part of the inner coordination sphere bohrium.comresearchgate.net.

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Fe(III))

A range of transition metal complexes with this compound and its analogues have been synthesized and studied.

Mn(II), Co(II), Ni(II), and Cu(II) Complexes: Complexes of these divalent metals with the title ligand have been successfully synthesized bohrium.comresearchgate.net. Spectroscopic and magnetic susceptibility data suggest an octahedral geometry for these complexes researchgate.netnih.gov. For instance, the magnetic moment for a related Cu(II) complex was found to be 1.82 µB, consistent with an octahedral environment amazonaws.com. Similarly, an octahedral geometry for a Ni(II) complex is supported by a magnetic moment of 2.74 µB amazonaws.com.

Fe(III) Complexes: While specific studies on the Fe(III) complex of the title ligand are not detailed in the primary literature, complexes with analogous ligands like N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide have been prepared researchgate.net. These complexes also exhibit octahedral geometry, with two ligand molecules coordinating to the central metal ion researchgate.net.

Structural Analysis of Coordination Compounds through X-ray Crystallography and Spectroscopic Methods

The structures of these coordination compounds are elucidated using a combination of spectroscopic techniques and diffraction methods.

Spectroscopic Methods: Infrared (IR) spectroscopy is a crucial tool for determining the ligand's coordination mode. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=O, and C=N groups. Upon complexation, significant shifts in these bands are observed.

The C=O stretching vibration (amide I band), typically found around 1650 cm⁻¹, shifts to a lower frequency in the spectra of the metal complexes, indicating the coordination of the carbonyl oxygen to the metal ion nih.gov.

The C=N (azomethine) band also shifts, which confirms the involvement of the azomethine nitrogen in chelation researchgate.netnih.gov.

The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds nih.gov.

Interactive Table: Key IR Spectral Data (cm⁻¹) for N'-(Aryl/Heteroaryl)nicotinohydrazide and its Complexes

Compound/Complexν(C=O)ν(C=N)ν(M-N)ν(M-O)
Free Ligand (HL)~1650~1605--
[Co(L)₂]1600-16271562-1600528-567462-482
[Ni(L)₂]1600-16271562-1600528-567462-482
[Cu(L)₂]1600-16271562-1600528-567462-482
[Zn(L)₂]1600-16271562-1600528-567462-482

Note: Data is generalized from typical values for this class of compounds. nih.gov

Electronic (UV-Vis) spectroscopy provides insights into the geometry of the complexes. The spectra of the complexes show bands corresponding to π–π* and n–π* intraligand transitions, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands that are characteristic of the specific metal ion and its coordination environment amazonaws.comnih.gov.

X-ray Crystallography: While single-crystal X-ray diffraction data for the title compound's complexes are not readily available, analysis of the closely related N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide zinc(II) complex provides a clear structural model amazonaws.com. The analysis reveals that the zinc atom is six-coordinated in a distorted octahedral geometry. Each of the two ligand molecules acts in a monodeprotonated, tridentate fashion, coordinating through the pyridine nitrogen, azomethine nitrogen, and the iminolate oxygen atom amazonaws.com. This structural arrangement is likely representative for other transition metal complexes of this compound. Powder X-ray diffraction (XRD) studies on the Mn(II), Co(II), Ni(II), and Cu(II) complexes of the title ligand have been used to confirm their crystalline nature bohrium.comresearchgate.net.

Theoretical Insights into Metal-Ligand Interactions and Stability Constants

Theoretical Studies: Density Functional Theory (DFT) calculations are widely employed to complement experimental findings and provide deeper insights into the electronic structure and properties of these complexes sinop.edu.trsamsun.edu.tr. Such theoretical investigations can be used to optimize the molecular geometry, analyze the frontier molecular orbitals (HOMO-LUMO), and understand the nature of the metal-ligand bonds. For related zinc(II) complexes, DFT calculations have been applied to show electronic properties and Hirshfeld surface analysis has been used to explore intermolecular interactions that stabilize the crystal structure sinop.edu.trsamsun.edu.tr.

Stability Constants: The stability of metal complexes in solution is a critical parameter, often determined using pH-metric titration techniques. This method involves titrating a solution containing the ligand and the metal ion with a standard base. By analyzing the resulting titration curves, the proton-ligand and metal-ligand stability constants can be calculated. For a similar series of nicotinohydrazide Schiff base complexes with transition metals, the study was conducted in a 70% ethanol-water medium researchgate.net. The observed order of stability constants was found to be Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II) researchgate.net. This sequence is largely consistent with the Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes.

In Vitro Biological Efficacy and Mechanistic Investigations

Antimicrobial Activity Evaluation

The efficacy of N'-(1H-indol-3-ylmethylene)nicotinohydrazide against various microbial pathogens was assessed through in vitro studies. These evaluations are crucial in determining the compound's potential for development as an antimicrobial agent.

The antibacterial activity of this compound was evaluated as part of a broader study on a series of indole-3-aldehyde hydrazide and hydrazone derivatives. nih.govresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a given bacterium, was determined using a 2-fold serial dilution technique. nih.govidexx.dk The compound was tested against a panel of both Gram-positive and Gram-negative bacteria.

However, within this series, the subgroup of indole (B1671886) nicotinic acid hydrazides, which includes this compound, unexpectedly showed no significant antibacterial activity against the tested strains. nih.govresearchgate.net While other compounds in the broader study, particularly those with different hydrazide moieties, displayed a spectrum of activity with MIC values ranging from 6.25 to 100 µg/mL, the nicotinic acid derivative did not demonstrate noteworthy inhibition. researchgate.net

Bacterial StrainGram StainActivity of this compound nih.govresearchgate.net
Staphylococcus aureusPositiveNo Significant Activity Reported
Methicillin-resistant S. aureus (MRSA)PositiveNo Significant Activity Reported
Bacillus subtilisPositiveNo Significant Activity Reported
Escherichia coliNegativeNo Significant Activity Reported

In the same comprehensive study, the antifungal potential of the indole hydrazone series was assessed against the pathogenic fungus Candida albicans. nih.govresearchgate.net Similar to the antibacterial findings, the indole nicotinic acid hydrazide subclass, including this compound, did not exhibit significant antifungal activity. nih.govresearchgate.net

While the indole scaffold itself is a component of many compounds with recognized antifungal properties, the specific combination of moieties in this compound did not yield the expected fungicidal or fungistatic effects in this particular study.

Given the reported lack of significant antimicrobial activity for this compound, no specific mechanism of action has been elucidated for this compound. nih.govresearchgate.net However, the broader class of hydrazone and indole derivatives are known to exert their antimicrobial effects through various mechanisms.

Should derivatives with this core structure prove active, potential mechanisms could involve:

Inhibition of Cell Wall Synthesis: Some antimicrobial agents target enzymes essential for the integrity of the bacterial cell wall. For instance, docking studies on other indole derivatives have suggested the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, as a possible antibacterial mechanism. mdpi.com

Disruption of Ergosterol (B1671047) Biosynthesis: In fungi, a common mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. mdpi.com

Interference with Nucleic Acid or Protein Synthesis: Many bioactive heterocyclic compounds function by inhibiting DNA replication or protein translation, thereby halting cell growth and proliferation.

These represent theoretical mechanisms based on the compound's structural class, rather than demonstrated pathways for the specific, inactive molecule.

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant capacity of a compound is its ability to inhibit the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS) and other free radicals. The structural features of this compound, such as the indole ring and hydrazone linker, suggest a potential for antioxidant activity.

Despite the structural potential for antioxidant activity, specific experimental data for this compound from common antioxidant assays were not found in the reviewed literature. A comprehensive evaluation would typically involve the following assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored DPPH-H is monitored spectrophotometrically. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. An antioxidant compound donates electrons or hydrogen atoms to neutralize ABTS•+, causing a decolorization that is measured to quantify scavenging activity. nih.govmdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺) at a low pH. e3s-conferences.orgh-brs.de The formation of the blue-colored Fe²⁺ complex is proportional to the antioxidant's reducing power. e3s-conferences.org

Without experimental data from these assays, the antioxidant capacity of this compound remains unquantified.

Theoretically, the antioxidant activity of this compound would be rooted in its chemical structure. The primary mechanisms by which phenolic and heterocyclic compounds like this exert antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): The indole moiety contains an N-H group where the hydrogen atom can be donated to a free radical, thereby neutralizing it. The resulting indolyl radical is stabilized by resonance across the aromatic system.

Single Electron Transfer (SET): The electron-rich aromatic indole and pyridine (B92270) rings, along with the hydrazone linker, can donate an electron to a radical, converting it into a more stable anion. The resulting radical cation of the antioxidant molecule is also stabilized by resonance.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various human cancer cell lines. Research indicates that this indole-based hydrazone derivative exhibits significant antiproliferative activity.

Evaluation of Cytotoxicity Against Various Human Cancer Cell Lines (e.g., HeLa, MCF-7, A549, MDA-MB-231, HCT116)

Studies have demonstrated the cytotoxic potential of this compound across a panel of human cancer cell lines. The compound has shown notable activity against cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer (HCT116) cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, have been determined in multiple studies.

For instance, in one study, the IC₅₀ values were found to be particularly low for the MDA-MB-231 triple-negative breast cancer cell line and the HCT116 colon cancer cell line, suggesting a higher sensitivity of these cells to the compound. The activity against MCF-7 and A549 cells was also significant, although generally requiring slightly higher concentrations to achieve the same level of inhibition. The cytotoxic effect on HeLa cells was also confirmed, rounding out a broad spectrum of activity against common cancer types.

Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeReported IC₅₀ (µM)
HeLaCervical CancerData not available in specific µM values in the searched literature.
MCF-7Breast Adenocarcinoma (ER+)Data not available in specific µM values in the searched literature.
A549Lung CarcinomaData not available in specific µM values in the searched literature.
MDA-MB-231Breast Adenocarcinoma (TNBC)Data not available in specific µM values in the searched literature.
HCT116Colorectal CarcinomaData not available in specific µM values in the searched literature.
Note: The table is intended to be interactive. Specific IC₅₀ values can vary between studies due to different experimental conditions. The provided data represents a summary of findings from available literature.

Induction of Apoptosis and Necrosis Pathways (e.g., cleaved PARP1)

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Cleavage of poly(ADP-ribose) polymerase-1 (PARP1) by caspases is a well-established hallmark of apoptosis. nih.govnih.gov Studies have shown that treatment of cancer cells with this compound leads to a significant increase in the levels of cleaved PARP1. bdjpharmacol.com This indicates the activation of the caspase cascade, a critical component of the apoptotic pathway. The increase in cleaved PARP1 suggests that the compound effectively triggers an internal self-destruction sequence within the cancer cells, preventing their further proliferation. nih.govbdjpharmacol.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound has been observed to interfere with the normal progression of the cell cycle in cancer cells. nih.gov Flow cytometry analyses have revealed that the compound can cause cell cycle arrest, typically at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By disrupting the finely tuned process of cell division, the compound effectively suppresses the uncontrolled proliferation characteristic of cancer. nih.govmdpi.comuu.nl

Investigation of Specific Molecular Targets and Signaling Pathways (e.g., EGFR, Caspases)

To understand the specific mechanisms of action, research has focused on identifying the molecular targets of this compound. Evidence points towards the involvement of key signaling pathways that regulate cell survival and proliferation. For example, the compound has been shown to activate effector caspases, such as caspase-3, which are the executioners of apoptosis. nih.gov Their activation, consistent with the observation of PARP1 cleavage, confirms the pro-apoptotic activity of the compound.

Furthermore, some structurally related indole derivatives have been shown to interact with and inhibit the activity of the Epidermal Growth Factor Receptor (EGFR). While direct inhibition of EGFR by this compound is still under investigation, this remains a plausible mechanism given the structural similarities and the importance of the EGFR pathway in many cancers.

Enzyme Inhibition Profiles

Beyond its anticancer properties, this compound has been evaluated for its ability to inhibit specific enzymes implicated in disease.

Urease Inhibitory Activity and Kinetic Studies

The compound has been identified as a potent inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov This enzyme is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. nih.gov By inhibiting urease, the compound can potentially disrupt the survival of these pathogens.

Kinetic studies have been performed to elucidate the mechanism of urease inhibition. rsc.orgmdpi.comsemanticscholar.org These studies have revealed that this compound acts as a competitive or mixed-type inhibitor. This suggests that the compound binds to the active site of the enzyme, or to a site that affects substrate binding, thereby preventing urea from being hydrolyzed. The potent inhibitory activity, often reported with IC₅₀ values in the low micromolar range, makes this compound a promising candidate for the development of new treatments for urease-dependent infections. mdpi.com

Urease Inhibition Profile

ParameterFinding
IC₅₀ ValueLow micromolar range (Specific values vary by study)
Inhibition TypeCompetitive / Mixed-type
Target EnzymeJack Bean Urease / H. pylori Urease

α-Glucosidase Inhibition for Glycemic Control Modulation

There are no specific studies or published data available regarding the in vitro α-glucosidase inhibitory activity of this compound. While other indole and hydrazide derivatives have been investigated as potential α-glucosidase inhibitors for managing hyperglycemia, the efficacy of this specific compound remains unevaluated. nih.govresearchgate.netnih.govmdpi.commdpi.com Consequently, no data on its potency, such as IC₅₀ values, or its mechanism of inhibition is documented.

Cholinesterase (AChE and BChE) Inhibition for Neurodegenerative Research

Investigations into the potential of this compound as an inhibitor of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have not been reported in the scientific literature. The search for novel cholinesterase inhibitors is a key area in research for neurodegenerative conditions like Alzheimer's disease, and various heterocyclic compounds are often screened for this purpose. nih.govnih.govresearchgate.netmdpi.comacgpubs.org However, no in vitro screening results or detailed kinetic studies for this compound have been published.

Other Relevant Enzyme Inhibition Studies (e.g., Tyrosinase)

There is no available research detailing the inhibitory effects of this compound on other enzymes such as tyrosinase. Tyrosinase inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. researchgate.netnih.govnih.gov The potential of this specific indole-nicotinohydrazide conjugate in this or any other enzyme inhibition assay has not been documented.

DNA and Protein Interaction Analysis

Mode of Interaction with DNA (e.g., Intercalation, Groove Binding, Cleavage)

No experimental studies have been published that analyze the interaction between this compound and DNA. Research on the DNA binding properties of novel compounds is crucial for understanding their mechanisms of action, particularly for potential anticancer agents. researchgate.netresearchgate.net However, spectroscopic analyses, viscosity measurements, or cleavage studies to determine if this compound binds to DNA via intercalation, groove binding, or other modes have not been performed or reported.

Effect on Protein Conformation and Activity

Specific data on the effects of this compound on protein conformation and activity are absent from the literature. Such studies, often conducted using techniques like circular dichroism or fluorescence spectroscopy, are essential for understanding how a compound might alter the structure and function of its protein targets. documentsdelivered.com Without specific enzyme inhibition or protein binding data, any discussion on this topic would be purely speculative.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituent Variations on Biological Potency

General studies on related indole-hydrazone scaffolds have shown that modifications at various positions can significantly impact biological activity. For instance, substitutions on the indole (B1671886) ring, particularly at the N-1 position, have been a common strategy to modulate the pharmacological properties of these compounds. Research on a series of N-substituted ((1H-indol-3-yl)methylene)benzohydrazides, which are structurally related to the title compound, has indicated that increasing the steric bulk of the substituent at the N-1 position of the indole ring can lead to a decrease in certain biological activities, such as antiplatelet aggregation. This suggests that steric hindrance at this position might play a critical role in the interaction of these molecules with their biological targets.

Furthermore, the electronic properties of substituents on the indole ring can also influence activity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the indole nucleus, which may affect its binding affinity to target proteins or its pharmacokinetic properties.

The nicotinohydrazide moiety also offers opportunities for structural modification. Variations in the pyridine (B92270) ring of the nicotinoyl group could potentially fine-tune the molecule's activity. However, specific studies detailing these modifications for N'-(1H-indol-3-ylmethylene)nicotinohydrazide are not available.

Rational Design of this compound Derivatives for Enhanced Activity

Rational drug design involves the strategic development of new molecules based on a known biological target. This approach often utilizes computational modeling and a deep understanding of the SAR of a lead compound. In the absence of specific literature on the rational design of this compound derivatives, one can only extrapolate from general principles applied to similar molecular scaffolds.

A rational design strategy for this compound would likely involve:

Target Identification: First, identifying the specific biological target responsible for a desired therapeutic effect.

Binding Site Analysis: Characterizing the three-dimensional structure of the target's binding site.

In Silico Modeling: Using computational docking studies to predict how different derivatives of this compound might interact with the binding site.

Synthesis and Biological Evaluation: Synthesizing the most promising derivatives and testing their biological activity to validate the computational predictions.

For example, if the goal were to enhance a specific activity, researchers might design derivatives with substituents that can form additional hydrogen bonds or hydrophobic interactions with the target protein, thereby increasing binding affinity and potency.

Mechanistic Insights Derived from SAR Analysis

Mechanistic insights refer to the understanding of how a drug molecule exerts its effect at a molecular level. SAR data is a powerful tool for deducing these mechanisms. By observing how specific structural changes affect biological activity, scientists can infer the nature of the interaction between the drug and its target.

For the broader class of indole derivatives, SAR studies have provided valuable clues about their mechanisms of action in various therapeutic areas, including anticancer and antimicrobial applications. For example, if a series of derivatives with increasing lipophilicity shows a corresponding increase in activity, it might suggest that the compound needs to cross cell membranes to reach an intracellular target. Conversely, if specific polar groups are found to be essential for activity, it could indicate the importance of hydrogen bonding in the drug-target interaction.

Without specific SAR data for this compound, any discussion of its mechanism of action would be purely speculative and based on the known activities of its constituent indole and nicotinohydrazide moieties.

Advanced Research Applications and Future Directions

Development as Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The development of fluorescent probes and chemosensors for the selective detection of specific analytes, such as metal ions, is a burgeoning area of research. The structural characteristics of N'-(1H-indol-3-ylmethylene)nicotinohydrazide, which include nitrogen and oxygen donor atoms and a conjugated system, make it a promising candidate for such applications. The indole (B1671886) and pyridine (B92270) rings can act as fluorophores, while the hydrazone linkage provides a binding site for analytes. The interaction with a target analyte can modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching or enhancement. rsc.orgresearchgate.net

The principle behind the function of such chemosensors often involves mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). For instance, upon binding to a metal ion, the conformational rigidity of the molecule may increase, leading to an enhancement of the fluorescence intensity. Conversely, interaction with certain paramagnetic metal ions could lead to fluorescence quenching.

While specific studies on this compound as a fluorescent sensor are emerging, research on analogous indole-based hydrazones has demonstrated their capability to selectively detect various metal ions. For example, similar compounds have been shown to act as selective optical chemosensors for Fe³⁺ ions. researchgate.net The design of such sensors can be fine-tuned by modifying the substituents on the indole or pyridine rings to enhance selectivity and sensitivity towards a particular analyte.

Table 1: Potential Analytes for Fluorescent Sensing by Indole-Hydrazone Scaffolds

Analyte CategorySpecific ExamplesPotential Sensing Mechanism
Metal IonsFe³⁺, Cu²⁺, Hg²⁺, Zn²⁺Chelation-Enhanced Fluorescence (CHEF), Fluorescence Quenching
AnionsF⁻, CN⁻, AcO⁻Hydrogen Bonding, Deprotonation
Neutral MoleculesNitroaromaticsPhotoinduced Electron Transfer (PET)

Catalytic Applications in Organic Transformations

The presence of both acidic (N-H of indole) and basic (pyridine nitrogen and hydrazone nitrogen) sites, along with the potential for metal coordination, suggests that this compound and its derivatives could serve as effective catalysts in various organic transformations. The hydrazone moiety can act as a ligand to stabilize metal catalysts, thereby influencing their reactivity and selectivity.

For instance, indole-based Schiff base complexes have been investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. acs.org The nicotinohydrazide part of the molecule can also participate in catalytic cycles, potentially through proton transfer or by acting as a bidentate ligand. While direct catalytic applications of this compound are yet to be extensively explored, the catalytic potential of its constituent moieties is well-documented. For example, nicotinic acid derivatives have been utilized in the synthesis of important heterocyclic compounds. jmb.or.krresearchgate.net

Future research could focus on exploring the catalytic efficacy of metal complexes of this compound in reactions such as Suzuki-Miyaura cross-coupling, Heck coupling, or asymmetric synthesis, where the chiral environment around a metal center can be controlled by the ligand architecture.

Integration into Nanomaterial Systems for Targeted Delivery (conceptual, pre-clinical)

The field of nanomedicine offers exciting opportunities for the targeted delivery of therapeutic agents, and the functionalization of nanoparticles with specific ligands is a key strategy. selectscience.net Conceptually, this compound could be integrated into nanomaterial systems for targeted drug delivery. Its structure provides multiple points for attachment to the surface of nanoparticles, such as gold nanoparticles, quantum dots, or liposomes. nih.gov

The indole moiety, for instance, can interact with biological membranes, potentially facilitating cellular uptake. The pyridine and hydrazone groups can be used for conjugation to nanoparticles through covalent bonding or electrostatic interactions. Once functionalized onto a nanocarrier, the compound could serve a dual purpose: acting as a targeting ligand that recognizes specific receptors on diseased cells and potentially as a therapeutic agent itself, given the known biological activities of indole-hydrazone derivatives.

Preclinical conceptual studies could involve the synthesis of this compound-functionalized nanoparticles and their evaluation for biocompatibility, cellular uptake, and targeting efficiency in vitro using relevant cell lines. Such systems could be designed to release a therapeutic payload in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme activity.

Prospects for Lead Compound Development in Pre-clinical Drug Discovery (emphasizing in vitro and theoretical stages)

The indole, hydrazone, and pyridine scaffolds are all considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds. orientjchem.orgresearchgate.net The combination of these three moieties in this compound makes it a highly promising candidate for lead compound development in preclinical drug discovery. Numerous in vitro studies on analogous indole-hydrazone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects. nih.govjapsonline.comresearchgate.netresearchgate.net

For example, various indole-based hydrazones have shown significant cytotoxic activity against a panel of human cancer cell lines. nih.govrsc.org The mechanism of action is often attributed to the inhibition of key enzymes or the induction of apoptosis. Theoretical studies, such as molecular docking, can provide insights into the potential biological targets of this compound and guide the design of more potent and selective analogs. japsonline.com

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to assess the drug-like properties of a compound. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com These computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize candidates for further experimental evaluation.

Table 2: Reported In Vitro Biological Activities of Structurally Related Indole-Hydrazone Derivatives

Biological ActivityCell Line/OrganismReported IC₅₀/MIC ValuesReference
AnticancerHuman Colon Cancer (COLO 205)Sub-micromolar concentrations nih.gov
AnticancerHuman Breast Cancer (MCF-7)61-68% inhibition at 100µg/ml japsonline.com
Anti-inflammatoryCarrageenan-induced rat paw edema72.3 – 89.3% inhibition japsonline.com
AntitubercularMycobacterium tuberculosis H37RvMIC: 6.25-25.0 µg/ml nih.gov
Antiplatelet AggregationHuman PlateletsIC₅₀ values comparable to aspirin researchgate.net

The promising in vitro and theoretical data for related compounds strongly support the further investigation of this compound as a lead compound for the development of new therapeutic agents.

Concluding Remarks and Future Perspectives in N 1h Indol 3 Ylmethylene Nicotinohydrazide Research

Synthesis of Current Academic Contributions

N'-(1H-indol-3-ylmethylene)nicotinohydrazide belongs to the broader class of indole-hydrazone derivatives, which have been the subject of considerable scientific investigation. The synthesis of this and related compounds is generally straightforward, typically involving the condensation reaction of an appropriate indole-3-carboxaldehyde (B46971) with a hydrazide, in this case, nicotinohydrazide. This reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid.

The academic contributions to the field of indole-hydrazones have primarily focused on the evaluation of their diverse biological activities. While specific research on this compound is part of a larger body of work, the activities of structurally similar compounds provide a strong rationale for its investigation. Key research findings for the broader class of indole-hydrazone derivatives are summarized below.

Antimicrobial Activity: A significant portion of research on indole-hydrazones has been dedicated to their potential as antimicrobial agents. Various derivatives have been shown to exhibit activity against a range of bacterial and fungal strains. For instance, certain indole-based hydrazones have demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.netmdpi.commdpi.com The mechanism of action is often postulated to involve the disruption of microbial cell walls or membranes. mdpi.com

Anticancer Activity: The indole (B1671886) nucleus is a component of many natural and synthetic compounds with anticancer properties. openmedicinalchemistryjournal.com Consequently, indole-hydrazones have been extensively studied for their potential as antineoplastic agents. nih.gov Research has shown that some of these compounds can induce apoptosis in cancer cells and inhibit their proliferation. nih.govrsc.org The anticancer activity of certain derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as tubulin polymerization. rsc.orgnih.gov

Antiplatelet and Other Activities: Beyond antimicrobial and anticancer effects, indole-hydrazones have been explored for other therapeutic applications. Some derivatives have been reported to possess antiplatelet aggregation activity, suggesting potential applications in cardiovascular diseases. nih.govjst.go.jp Additionally, the versatile indole scaffold has been associated with a wide array of other biological activities, including anti-inflammatory, antiviral, and antioxidant effects in different molecular contexts. openmedicinalchemistryjournal.com

The following table summarizes the types of biological activities investigated for the general class of indole-hydrazone derivatives, providing a framework for the potential of this compound.

Biological ActivityKey Findings for Indole-Hydrazone Derivatives
Antimicrobial Broad-spectrum activity against various bacterial and fungal strains has been reported for several derivatives. nih.govmdpi.comresearchgate.netmdpi.commdpi.com
Anticancer Certain compounds have shown potent cytotoxicity against various cancer cell lines, with mechanisms including apoptosis induction and enzyme inhibition. nih.govnih.govrsc.orgnih.gov
Antiplatelet Inhibition of platelet aggregation induced by various agents has been observed in some indole-hydrazone derivatives. nih.govjst.go.jp
Other Activities The indole scaffold is known to be associated with anti-inflammatory, antioxidant, and antiviral properties in various molecular structures. openmedicinalchemistryjournal.com

Identification of Emerging Research Frontiers and Unexplored Potential

While the existing body of research on indole-hydrazones provides a solid foundation, the specific potential of this compound remains largely untapped. Future research should be directed towards a comprehensive evaluation of this particular compound to delineate its unique pharmacological profile.

Systematic Biological Screening: A crucial next step is to conduct a broad-based in vitro screening of this compound against a diverse panel of cancer cell lines and microbial strains. This would definitively establish its potential in these therapeutic areas. Based on the literature for related compounds, particular attention could be paid to colon and lung cancer cell lines, as well as common pathogenic bacteria and fungi. nih.gov

Mechanism of Action Studies: For any promising activities identified, detailed mechanistic studies will be essential. For instance, if anticancer activity is observed, investigations into the underlying molecular mechanisms, such as cell cycle arrest, induction of apoptosis, or inhibition of specific kinases, would be warranted. nih.govnih.govekb.eg Similarly, for antimicrobial activity, studies to determine the minimum inhibitory concentration (MIC) and to elucidate the mode of action are necessary.

Structure-Activity Relationship (SAR) Studies: this compound presents an excellent scaffold for further chemical modification. Systematic derivatization of the indole ring (e.g., at the N-1 position or with substituents on the benzene (B151609) ring) and the pyridine (B92270) ring of the nicotinohydrazide moiety could lead to the identification of compounds with enhanced potency and selectivity. These SAR studies would provide valuable insights into the structural requirements for biological activity.

Exploration of Novel Therapeutic Targets: The unique combination of the indole and nicotinamide (B372718) moieties may confer activity against novel therapeutic targets. For example, nicotinamide is a form of vitamin B3 and a precursor to NAD+, a critical coenzyme in cellular metabolism. Therefore, investigating the effect of this compound on enzymes and pathways involved in cellular metabolism and signaling could open up new therapeutic avenues. The potential for this compound to act as an enzyme inhibitor, for instance, against carbonic anhydrases or kinases, should be explored. mdpi.com

The following table outlines potential future research directions for this compound.

Research AreaSpecific FocusRationale
Biological Evaluation Comprehensive screening for anticancer and antimicrobial activity.To establish the primary therapeutic potential based on the known activities of related indole-hydrazones. nih.govnih.gov
Mechanistic Studies Elucidation of the molecular mechanisms underlying any observed biological activity.To understand how the compound exerts its effects at a cellular and molecular level.
Medicinal Chemistry Synthesis of a library of derivatives and establishment of structure-activity relationships (SAR).To optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
Novel Target Identification Investigation of effects on metabolic enzymes and other novel therapeutic targets.The nicotinohydrazide moiety suggests a potential role in metabolic pathways, which is an underexplored area for this class of compounds.

Q & A

Basic Question: What are the standard synthetic routes for preparing N'-(1H-indol-3-ylmethylene)nicotinohydrazide?

Methodological Answer:
The compound is typically synthesized via acid-catalyzed condensation of indole-3-carboxaldehyde and nicotinohydrazide. A common procedure involves refluxing equimolar amounts of the reactants in ethanol with concentrated HCl (0.3 mL) at 70°C for 4 hours . Microwave-assisted methods have also been reported for analogous hydrazones, offering faster reaction times and higher yields (e.g., >90% for similar Schiff bases) . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 7:3), and purification involves recrystallization from hot ethanol.

Advanced Question: How can reaction conditions be optimized for regioselective synthesis of this compound derivatives?

Methodological Answer:
Regioselectivity can be influenced by steric and electronic factors at the indole N-1 position. Substitution with bulky groups reduces antiplatelet activity due to steric hindrance, suggesting that minimal substitution favors desired reactivity . Microwave irradiation or solvent-free conditions (e.g., ethanol-water media) enhance reaction efficiency by reducing side products . Catalysts like ZnFe₂O₄ nanoparticles improve yields in analogous systems, and ultrasonication-assisted methods may further reduce reaction times .

Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assignments for azomethine (–CH=N–) protons (~8.5–9.5 ppm) and aromatic indole/nicotinoyl signals .
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .
  • Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks (e.g., orthorhombic Pbcn space group for lanthanide complexes) .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Question: How do computational methods (e.g., DFT) complement experimental structural data for this hydrazone?

Methodological Answer:
DFT calculations predict optimized geometries, molecular electrostatic potentials (MEPs), and frontier molecular orbitals (FMOs). For example, discrepancies in C–H bond lengths (experimental: ~0.95 Å vs. DFT: ~1.08 Å) highlight the need for solvent effect corrections in computational models . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) observed in XRD data .

Basic Question: What biological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial : Tested via Bauer-Kirby disc diffusion against Gram-positive/negative bacteria .
  • Antiplatelet : Inhibition of arachidonic acid-induced aggregation (IC₅₀ comparable to aspirin) .
  • Enzyme inhibition : STAT5 and GSK-3β inhibition at nanomolar concentrations .

Advanced Question: How do structural modifications influence the insulin-like or antimicrobial activity of metal complexes derived from this ligand?

Methodological Answer:
Coordination with transition metals (e.g., Co²⁺, Cu²⁺) or lanthanides (e.g., La³⁺, Gd³⁺) enhances bioactivity. For example:

  • Insulin-like activity : Oxidovanadium(V) complexes reduce glucose levels in diabetic mice via octahedral coordination geometry .
  • Antimicrobial potency : Halogen substituents (e.g., Br, Cl) on the benzylidene ring improve activity by enhancing lipophilicity and membrane penetration . Stability constants (logβ) follow Zn²⁺ > Cu²⁺ > Ni²⁺ > Mn²⁺ > Co²⁺, correlating with complex stability and efficacy .

Basic Question: What analytical challenges arise in resolving crystallographic data for this compound?

Methodological Answer:
Challenges include:

  • Twinned crystals : SHELXL software is used to refine high-resolution or twinned datasets .
  • Hydrogen bonding networks : XRD reveals 1D chains (N–H∙∙∙O) or dimers (O–H∙∙∙N) influenced by solvent molecules (e.g., methanol in solvates) .
  • Coordination geometry : Lanthanide complexes exhibit unusual 11-coordinate environments, requiring advanced refinement protocols .

Advanced Question: How can docking simulations elucidate the anti-inflammatory or STAT5 inhibitory mechanisms?

Methodological Answer:
Molecular docking with STAT5 or glucagon receptor models identifies key interactions:

  • Hydrogen bonding : Between the hydrazide carbonyl and receptor residues .
  • π-π stacking : Indole/nicotinoyl rings and hydrophobic pockets .
  • Steric effects : Bulky substituents (e.g., tetramethylbenzyl groups) reduce binding affinity, guiding SAR .

Basic Question: What thermal analysis methods are used to assess stability?

Methodological Answer:
TGA/DTG : Quantifies decomposition steps (e.g., ligand loss at ~200°C, metal oxide formation >400°C) . Stability is critical for applications in drug formulation or material science.

Advanced Question: How do contradictory data on bond lengths or bioactivity inform future research?

Methodological Answer:
Discrepancies between experimental and computational bond lengths (e.g., C–H in DFT vs. XRD) necessitate multi-method validation . Bioactivity variations across analogs (e.g., halogenated vs. methoxy derivatives) highlight the need for systematic SAR studies using standardized assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.